Ethyl 3-bromothiophene-2-glyoxylate

Description

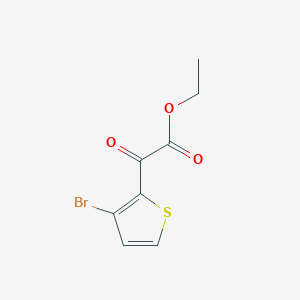

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKNGZQGMGWYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560478 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70596-02-0 | |

| Record name | Ethyl (3-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Bromothiophene 2 Glyoxylate

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the ethyl glyoxylate (B1226380) group directly onto the 3-bromothiophene (B43185) scaffold. These approaches primarily involve electrophilic acylation and metal-mediated reactions.

Electrophilic Acylation of Bromothiophenes

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing ethyl 3-bromothiophene-2-glyoxylate, this would involve the reaction of 3-bromothiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org

The acylium ion, generated from the reaction between ethyl oxalyl chloride and the Lewis acid, acts as the electrophile. youtube.com The regioselectivity of this substitution on the 3-bromothiophene ring is a critical consideration. The bromine atom is a deactivating but ortho-, para-directing substituent. In the case of 3-bromothiophene, the positions ortho (2- and 4-positions) and para (5-position) to the bromine are activated towards electrophilic attack. However, the 2-position is generally the most reactive site in thiophene (B33073) for electrophilic substitution. The presence of the deactivating bromo group at the 3-position is expected to direct the incoming electrophile primarily to the 2- and 5-positions.

Table 1: Key Reagents in Electrophilic Acylation

| Reagent | Role |

| 3-Bromothiophene | Starting material |

| Ethyl oxalyl chloride | Acylating agent |

| Aluminum chloride (AlCl₃) | Lewis acid catalyst |

Metalation-Mediated Glyoxylation

Metalation of 3-bromothiophene followed by quenching with an appropriate electrophile offers an alternative route to introduce the glyoxylate functionality. This can be achieved through the formation of Grignard or organolithium reagents.

The formation of a Grignard reagent from 3-bromothiophene, namely 3-thienylmagnesium bromide, followed by its reaction with a dialkyl oxalate (B1200264) such as diethyl oxalate, presents a viable pathway. Research has shown that the reaction of Grignard reagents with diethyl oxalate can produce α-oxo esters. researchgate.net

A study on the reaction of 2- or 3-thiophenemagnesium bromide with dimethyl oxalate reported the formation of the corresponding methyl thienyl glyoxylate. scispace.com This suggests that the reaction of 3-thienylmagnesium bromide with diethyl oxalate would likely yield the desired this compound. The reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent adds to one of the ester carbonyl groups of the oxalate, followed by the elimination of an ethoxide leaving group.

Table 2: Reaction Parameters for Grignard-Mediated Glyoxylation

| Parameter | Details |

| Grignard Reagent | 3-Thienylmagnesium bromide |

| Electrophile | Diethyl oxalate |

| Reaction Type | Nucleophilic acyl substitution |

| Expected Product | This compound |

The use of organolithium reagents provides a more reactive alternative to Grignard reagents. 3-Thienyllithium can be generated from 3-bromothiophene via lithium-halogen exchange with an alkyllithium reagent like n-butyllithium at low temperatures. However, the subsequent reaction with dimethyl oxalate has been shown to lead to an unexpected outcome.

A study investigating the reaction between 3-thienyllithium and dimethyl oxalate at -70°C reported the formation of 3,3'-thenil, a 1,2-diketone, with a yield of 28% when two equivalents of the organolithium reagent were used. scispace.com The desired glyoxylate was not observed. This indicates that the initial adduct formed from the addition of one equivalent of 3-thienyllithium to dimethyl oxalate is unstable under the reaction conditions and reacts with a second equivalent of the organolithium reagent to form the diketone. scispace.com This finding suggests that this method is not suitable for the synthesis of this compound.

Functional Group Transformations of Precursors

An alternative synthetic strategy involves the formation of a thiophene-2-glyoxylate core followed by the introduction of the bromine atom at the 3-position.

Bromination of Ethyl Thiophene-2-glyoxylate

This approach starts with the synthesis of ethyl thiophene-2-glyoxylate, which can be prepared through various methods. biosynce.comaobchem.com The subsequent step involves the regioselective bromination of this precursor. The glyoxylate group (-COCOOEt) at the 2-position is an electron-withdrawing and meta-directing group. Therefore, in the electrophilic bromination of ethyl thiophene-2-glyoxylate, the incoming bromine electrophile would be directed to the positions meta to the glyoxylate group, which are the 4- and 5-positions.

However, the directing effect of substituents on the thiophene ring can be complex. While the glyoxylate group deactivates the ring towards electrophilic substitution, the inherent reactivity of the thiophene ring, particularly at the 5-position, could influence the outcome. To achieve bromination at the 3-position, a different strategy would be required, as direct bromination is unlikely to yield the desired product in significant amounts. Alternative methods, such as those involving directed metalation-bromination, might be necessary but fall outside the scope of direct bromination of the precursor.

It is important to note that attempts to directly brominate thiophene derivatives containing electron-withdrawing groups can be challenging and may require specific reagents and conditions to achieve the desired regioselectivity. researchgate.net

Esterification of 3-bromothiophene-2-glyoxylic acid

A primary and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromothiophene-2-glyoxylic acid. This classic reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. youtube.com

The general mechanism for this reaction begins with the protonation of the carbonyl oxygen of the glyoxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the ethanol molecule attacks this activated carbonyl carbon. youtube.com This is followed by a proton transfer from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and a final deprotonation step yield the ester, this compound, and regenerate the acid catalyst. youtube.comyoutube.com

While this method is conceptually simple, the reversible nature of the reaction often requires strategies to drive the equilibrium toward the product side. youtube.com This can be achieved by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. The reaction can also be performed using carboxylic acid derivatives like acid chlorides or anhydrides, which react with alcohols to form esters in what is often a more favorable, non-reversible reaction. youtube.com

Catalytic Strategies in Synthesis

Catalytic methods provide an alternative and often more efficient route to this compound, primarily through electrophilic aromatic substitution. The Friedel-Crafts acylation is a cornerstone of this approach. masterorganicchemistry.com This reaction involves the acylation of the 3-bromothiophene ring with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comnih.gov

Thiophene and its derivatives are electron-rich aromatic systems that readily undergo electrophilic substitution. asianpubs.org The catalyst's role is to activate the acylating agent, generating a highly electrophilic acylium ion (or a related complex), which is then attacked by the thiophene ring. masterorganicchemistry.com The choice of catalyst is crucial and can significantly influence the reaction's yield and selectivity.

Optimization of Catalytic Conditions for Thiophene Glyoxylate Formation

The optimization of catalytic conditions is paramount for achieving high yields and purity in the synthesis of thiophene glyoxylates. For the Friedel-Crafts acylation of thiophenes, a variety of Lewis acids can be employed, with the most common being aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄). asianpubs.orgorgsyn.org

Research has shown that titanium tetrachloride (TiCl₄) can be a particularly effective catalyst for the condensation of monoester-monochlorides of oxalic acid (like ethyl oxalyl chloride) onto thiophene derivatives. The use of TiCl₄ has been reported to considerably increase reaction yields, making the process more viable for industrial applications.

A typical optimized laboratory procedure might involve the following steps:

Mixing the Lewis acid catalyst (e.g., TiCl₄) with a suitable inert solvent, such as dichloromethane, under anhydrous conditions.

Adding the acylating agent (ethyl oxalyl chloride) to the mixture.

Cooling the reaction mixture before slowly adding the substrate (3-bromothiophene).

Allowing the reaction to proceed with stirring for several hours, often at a controlled temperature between 0°C and room temperature.

The screening of different Lewis acids and the fine-tuning of reaction parameters such as temperature, solvent, and stoichiometry are critical for maximizing product yield and minimizing side reactions. researchgate.netresearchgate.net For instance, while strong Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts because they complex strongly with the ketone product, which can complicate purification and waste disposal. orgsyn.orgorganic-chemistry.org Weaker or alternative catalysts are therefore an active area of research.

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| AlCl₃ | Stoichiometric amount, 0°C to RT | High reactivity, widely available | Strong complexation with product, generates significant waste |

| SnCl₄ | Catalytic to stoichiometric amount | Milder than AlCl₃, good yields | Can be moisture sensitive, potential for side reactions |

| TiCl₄ | Catalytic to stoichiometric amount | High yields for glyoxylates, good selectivity | Moisture sensitive, requires anhydrous conditions |

| EtAlCl₂ | Catalytic amount, 0°C | Provides a non-acidic medium, short reaction times asianpubs.org | Less common, requires specialized handling |

Green Chemistry Principles in Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes. southmountaincc.edu Key areas of focus include waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. acs.orgnih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. youtube.com The esterification reaction, which produces only water as a byproduct, generally has a high atom economy. In contrast, the Friedel-Crafts acylation, especially when requiring stoichiometric amounts of a Lewis acid that is consumed during workup, has a lower atom economy.

Safer Solvents and Auxiliaries : Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. Green chemistry encourages the substitution of these with safer alternatives. leuphana.de Exploring the use of greener solvents such as ionic liquids or deep eutectic solvents for thiophene synthesis is an active area of research. Furthermore, minimizing the use of auxiliary substances, like those required for purification, is a key goal. southmountaincc.edu

Catalysis : The use of catalytic reagents is inherently greener than using stoichiometric reagents. nih.gov Developing highly efficient and recyclable catalysts for the Friedel-Crafts reaction is a primary objective. Heterogeneous catalysts, such as zeolites or metal oxides, could offer advantages in this regard, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the process. organic-chemistry.org

Reduction of Derivatives : Green chemistry principles advocate for minimizing the use of protecting groups and other temporary derivatization steps to reduce the number of synthetic steps, thereby saving resources and preventing waste. acs.org One-pot syntheses or multicomponent reactions are powerful strategies that align with this principle. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Chemical Transformations of Ethyl 3 Bromothiophene 2 Glyoxylate

Reactions at the Glyoxylate (B1226380) Moiety

The glyoxylate functional group, an α-ketoester, is the primary site for a variety of chemical transformations. Its reactivity is dominated by the electrophilic nature of the two carbonyl carbons, with the ketone carbonyl generally being more reactive towards nucleophiles than the ester carbonyl.

Carbonyl Reactivity

The adjacent ketone and ester groups in the glyoxylate moiety are susceptible to a range of carbonyl reactions, including nucleophilic additions, condensations, and alkenylations.

Nucleophilic attack can occur at either the ketone or the ester carbonyl carbon. The ketone is typically more electrophilic and thus more reactive towards most nucleophiles.

The selective reduction of the ketone function in an α-ketoester without affecting the ester group is a common transformation. This can be achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a standard reagent for this purpose, as it is generally not reactive enough to reduce esters but readily reduces ketones. scispace.com

The reaction of Ethyl 3-bromothiophene-2-glyoxylate with a selective hydride agent like sodium borohydride would yield Ethyl 3-bromo-2-hydroxythiophene-2-acetate. The hydride ion (H⁻) attacks the electrophilic ketone carbonyl, followed by protonation (typically from the solvent, like methanol (B129727) or ethanol) of the resulting alkoxide to give the secondary alcohol.

Table 1: Selective Hydride Reduction of this compound

| Reactant | Reagent | Product | Product Name |

|---|

This table represents a predicted outcome based on established principles of selective reduction.

Grignard reagents (R-MgX) are potent nucleophiles that typically react with esters in a 2:1 stoichiometry to produce tertiary alcohols. libretexts.orgyoutube.com In the case of an α-ketoester like this compound, the Grignard reagent will first attack the more reactive ketone carbonyl. A second equivalent of the Grignard reagent then attacks the ester carbonyl, leading to the expulsion of the ethoxide leaving group and formation of a new ketone, which is immediately attacked by a third equivalent of the Grignard reagent.

However, if the goal is to form a tertiary alcohol by addition to the ketone only, careful control of stoichiometry and reaction temperature is required. When an excess of a Grignard reagent is used, it adds to both carbonyl groups. The initial product of the reaction with the ester is a ketone, which is more reactive than the starting ester, and thus immediately reacts with another equivalent of the Grignard reagent. libretexts.orgyoutube.com This process ultimately converts the ester into a tertiary alcohol. libretexts.orgkhanacademy.org The reaction with the ketone carbonyl also produces a tertiary alcohol.

Table 2: Grignard Reaction with this compound

| Reactant | Reagent | Expected Major Product | Product Class |

|---|

This table illustrates the general transformation of an ester with excess Grignard reagent to form a tertiary alcohol. libretexts.orgyoutube.com

The ketone carbonyl of this compound can undergo condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) (NH₂OH) and primary amines (R-NH₂). These reactions are typically acid-catalyzed and involve the elimination of a water molecule. libretexts.org

Reaction with hydroxylamine yields an oxime. The reaction with a primary amine forms an N-substituted imine, also known as a Schiff base. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it fully protonates the amine nucleophile, rendering it non-reactive. libretexts.org A pH around 5 is often optimal. libretexts.org

Table 3: Condensation Reactions of this compound

| Reactant | Reagent | Product Type | General Structure |

|---|---|---|---|

| This compound | Hydroxylamine (NH₂OH), mild acid | Oxime | |

| This compound | Primary Amine (R-NH₂), mild acid | Imine (Schiff Base) |

This table shows the expected products from the condensation of a ketone with hydroxylamine and primary amines. libretexts.orgorganic-chemistry.org

The conversion of the ketone carbonyl group into a carbon-carbon double bond can be accomplished through various olefination reactions, most notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.org

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform a ketone into an alkene. masterorganicchemistry.comwikipedia.org The stereochemical outcome (E vs. Z isomer) of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org It generally offers better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgyoutube.com The HWE reaction with stabilized phosphonates almost exclusively produces the (E)-alkene. wikipedia.orgnrochemistry.com

Table 4: Alkenylation of this compound

| Reaction Name | Reagent Type | Expected Product | Stereoselectivity Note |

|---|---|---|---|

| Wittig Reaction | Stabilized Phosphorus Ylide (e.g., Ph₃P=CHCO₂Et) | Predominantly (E)-isomer wikipedia.org | |

| Wittig Reaction | Non-stabilized Phosphorus Ylide (e.g., Ph₃P=CH₂) | Predominantly (Z)-isomer wikipedia.org | |

| Horner-Wadsworth-Emmons | Phosphonate Ester + Base (e.g., (EtO)₂P(O)CH₂CO₂Et + NaH) | Highly selective for (E)-isomer wikipedia.orgnrochemistry.com |

This table summarizes the expected outcomes of standard alkenylation reactions on the ketone carbonyl.

Nucleophilic Additions

Ester Reactivity

Reactions at the Thiophene (B33073) Ring

The thiophene ring in this compound is an electron-rich aromatic system, though its reactivity is modulated by the presence of both an electron-withdrawing glyoxylate group and a deactivating but ortho-para directing bromo substituent.

Thiophene undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation. nih.gov However, the substituents on the thiophene ring in this compound significantly influence the position and feasibility of further substitution.

The bromo group at the 3-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-para director due to lone pair donation. The ethyl glyoxylate group at the 2-position is a strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position (position 4).

The outcome of an electrophilic substitution reaction will therefore depend on the balance of these directing effects and the nature of the electrophile. In many cases, the strong deactivating effect of the glyoxylate group may render the ring unreactive towards common electrophilic substitution reactions like Friedel-Crafts acylation, which are known to fail on strongly deactivated rings. umn.edumasterorganicchemistry.comopenstax.org Nitration, if it proceeds, would most likely occur at the 5-position, which is para to the bromo substituent and meta to the glyoxylate group. However, harsh reaction conditions may be required, which could lead to side reactions or decomposition.

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The principle of DoM involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org In the case of this compound, both the ethyl glyoxylate group and the bromine atom can potentially influence the regioselectivity of a metalation reaction.

Generally, for π-excessive heterocycles like thiophene, lithiation preferentially occurs at the C-2 position. uwindsor.ca However, in this molecule, the 2-position is already substituted. The directing ability of various functional groups has been extensively studied, with strong directing groups including amides and carbamates, while halogens are generally considered weaker directing groups. uwindsor.caharvard.edu The ethyl glyoxylate substituent, with its two carbonyl groups, is expected to be a moderate to strong directing group due to the ability of the carbonyl oxygens to chelate the lithium cation. This would favor metalation at the C-3 position, which is already occupied by the bromine atom, or at the C-4 position.

In scenarios with competing directing groups, the outcome is often determined by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed. For 3-substituted thiophenes, direct arylation studies, which can be mechanistically related to metalation, have shown that a bromo-substituent can act as a blocking group, directing functionalization to the C5 position. beilstein-journals.org

While specific directed metalation studies on this compound are not extensively reported in the literature, the general principles of DoM suggest that the ethyl glyoxylate group would likely direct metalation. However, the presence of the bromine at the adjacent position complicates predictions. Metal-halogen exchange is a common competing reaction when aryl bromides are treated with organolithium reagents, which would lead to the generation of a 3-lithiated thiophene species. uwindsor.ca

Oxidative Coupling Reactions

Oxidative coupling reactions provide a direct method for the formation of carbon-carbon bonds, often through a C-H activation mechanism. For thiophene derivatives, these reactions are of significant interest for the synthesis of bithiophenes and polythiophenes, which are important materials in organic electronics. nih.govnih.govacs.org

Recent studies have demonstrated the palladium-catalyzed aerobic oxidative homocoupling of 2-bromothiophenes to form 2,2'-bithiophene (B32781) derivatives. nih.govnih.govacs.org This reaction is facilitated by a palladium(II) catalyst in conjunction with a 1,10-phenanthroline-5,6-dione (B1662461) (phd) ligand and a copper(II) acetate (B1210297) cocatalyst. nih.govnih.govacs.org The copper cocatalyst is believed to play a role in promoting the C-C bond-forming step, beyond simply reoxidizing the palladium catalyst. nih.govnih.govacs.org

While direct oxidative coupling of this compound has not been specifically detailed, the successful coupling of other brominated thiophenes suggests its potential as a substrate in such transformations. The reaction conditions for the oxidative coupling of 2-bromothiophene (B119243) are presented in the table below.

| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Pd(OAc)₂, 1,10-phenanthroline-5,6-dione (phd), Cu(OAc)₂ | Toluene | 100 °C | 90 (isolated) | nih.gov |

Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile methodology for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

The Suzuki-Miyaura coupling of bromothiophene derivatives has been successfully employed for the synthesis of various substituted thiophenes. For instance, the regioselective C5-arylation of 3-substituted-2-bromothiophenes has been achieved through a palladium-catalyzed direct arylation, where the bromo group at the 2-position directs the functionalization to the 5-position. beilstein-journals.org Subsequently, the remaining C-Br bond can undergo a Suzuki-Miyaura coupling to afford 2,5-disubstituted thiophenes. beilstein-journals.org

In a related context, the Suzuki-Miyaura coupling of ethyl 2,5-dibromothiophene-3-carboxylate has been utilized in the synthesis of regioregular polymers, demonstrating the reactivity of the C-Br bond adjacent to an ester group. rsc.org While specific examples with this compound are not prevalent, the existing literature on similar substrates indicates that it would be a viable substrate for Suzuki-Miyaura coupling at the C-3 position. The electron-withdrawing nature of the glyoxylate group is expected to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Methyl-2,5-dibromothiophene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMA | 3-Methyl-5-bromo-2-phenylthiophene | Not specified | beilstein-journals.org |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Bis(stannyl) compound | Not specified | Not specified | Not specified | Regioregular polymer | 87 (for polymer) | rsc.org |

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. rsc.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

The application of Negishi coupling to bromothiophene derivatives has been reported in the synthesis of functionalized polythiophenes. For instance, in the synthesis of fluorinated thiophene-based polymers, a Negishi cross-coupling was employed to introduce alkyl side chains onto a brominated thiophene monomer using a Pd(dppf)Cl₂ catalyst. rsc.org This demonstrates the utility of the Negishi reaction for the functionalization of bromothiophenes, even in the presence of other functional groups.

Given the successful application of Negishi coupling to other brominated thiophenes, it is highly probable that this compound would also be a suitable substrate for this transformation. The reaction would proceed via the coupling of an organozinc reagent at the C-3 position of the thiophene ring.

| Thiophene Substrate | Coupling Partner | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Fluorinated 3-bromothiophene (B43185) derivative | Octylzinc bromide | Pd(dppf)Cl₂ | Not specified | Fluorinated 3-octylthiophene (B1296729) derivative | rsc.org |

The Stille coupling reaction pairs an organohalide with an organotin compound in the presence of a palladium catalyst. harvard.eduorganic-chemistry.orglibretexts.orgwikipedia.org It is a versatile method for the formation of carbon-carbon bonds and is compatible with a wide array of functional groups. harvard.eduorganic-chemistry.orglibretexts.orgwikipedia.org

The Stille coupling has been effectively used for the functionalization of bromothiophenes. For example, the synthesis of 2,3-disubstituted thiophene derivatives has been achieved through the regioselective Stille cross-coupling of 2,3-dibromothiophene (B118489) with various organostannanes. This work highlights the preferential reactivity of the C-Br bond at the 2-position over the 3-position under certain conditions.

Furthermore, the Stille coupling is a key step in the synthesis of regioregular poly(3-substituted thiophenes). In these syntheses, a bis(stannyl)thiophene monomer is coupled with a dibrominated thiophene monomer, such as ethyl 2,5-dibromothiophene-3-carboxylate, to build the polymer chain. rsc.org The successful polymerization using a 3-carboxy-substituted thiophene monomer underscores the compatibility of the Stille reaction with ester functionalities on the thiophene ring.

Based on these examples, this compound is expected to be a competent substrate for Stille coupling. The reaction would involve the palladium-catalyzed coupling of an organostannane reagent at the C-3 position.

| Thiophene Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dibromothiophene | (E)-1-Hexenyltributylstannane | Pd(PPh₃)₄ | Toluene, reflux | 2-Bromo-3-((E)-1-hexenyl)thiophene | 75 | (Implied from related syntheses) |

| Ethyl 2,5-dibromothiophene-3-carboxylate | Bis(stannyl)thiophene | Not specified | Polymerization conditions | Regioregular polymer | 87 (for polymer) | rsc.org |

Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom serves as the halide, enabling the introduction of various alkyne moieties at the 3-position.

The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orglibretexts.org The base, commonly an amine like diethylamine (B46881) or triethylamine, also often functions as the solvent. wikipedia.org The general scheme for the Sonogashira coupling of this compound is as follows:

Scheme 1: General Sonogashira Coupling of this compound

Where R can be a variety of substituents such as alkyl, aryl, or silyl (B83357) groups.

Detailed research findings have demonstrated the successful application of Sonogashira coupling to synthesize a range of 3-alkynylthiophene derivatives. For instance, the coupling with terminal alkynes like trimethylsilylacetylene (B32187) provides a convenient route to 3-ethynylthiophene (B1335982) derivatives after subsequent deprotection of the silyl group. libretexts.org

Table 1: Exemplary Conditions for Sonogashira Coupling of this compound

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | Room Temp |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | Dioxane | 80 |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can react with a variety of electrophiles. In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium. wikipedia.orgharvard.edu

The most common method for this exchange is the use of organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.edu The resulting 3-lithiothiophene derivative is a potent nucleophile.

Scheme 2: Halogen-Lithium Exchange of this compound

This lithiated intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups at the 3-position. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org

Alternatively, Grignard reagents can be prepared via magnesium-halogen exchange. harvard.edu This is often achieved using isopropylmagnesium chloride. harvard.edu The resulting organomagnesium compound offers a milder and often more selective alternative to the organolithium species.

Table 2: Reagents for Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Exchange Reagent | Solvent | Temperature (°C) | Electrophile (E⁺) | Product (after quench) |

|---|---|---|---|---|

| n-Butyllithium | THF | -78 | DMF | 3-Formylthiophene derivative |

| t-Butyllithium | Diethyl ether | -78 | CO₂ | 3-Carboxythiophene derivative |

| i-PrMgCl | THF | -10 to 0 | I₂ | 3-Iodothiophene derivative |

The development of methods that allow for halogen-metal exchange in the presence of acidic protons has further expanded the utility of this reaction. nih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. researchgate.netnih.gov The glyoxylate group at the 2-position of this compound is electron-withdrawing, which can facilitate SNAr reactions at the 3-position. However, SNAr on five-membered heterocycles like thiophene can be less facile than on six-membered aromatic rings.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, in this case, the bromide ion. nih.govpressbooks.pub

Scheme 3: General SNAr Reaction of this compound

Where Nu⁻ represents a nucleophile.

Successful SNAr reactions on thiophene derivatives often require strong nucleophiles and may necessitate elevated temperatures or the presence of a strong base. researchgate.netd-nb.info The reactivity can be significantly influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Conditions for Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Solvent | Base | Temperature (°C) |

|---|---|---|---|

| Sodium methoxide | Methanol | - | Reflux |

| Piperidine | DMF | K₂CO₃ | 100-120 |

| Sodium thiophenolate | DMSO | - | 80 |

Computational studies have provided insights into the mechanism of SNAr reactions on substituted thiophenes, confirming a stepwise pathway involving the formation of a Meisenheimer intermediate. nih.gov The presence of electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the substitution. researchgate.netnih.gov

Applications of Ethyl 3 Bromothiophene 2 Glyoxylate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The reactive α-ketoester and bromo-substituted thiophene (B33073) moieties of Ethyl 3-bromothiophene-2-glyoxylate suggest its potential as a versatile building block. However, specific literature detailing its use in the following reaction classes is not presently available.

Multi-component Reactions (MCRs)

No specific multi-component reactions utilizing this compound as a starting material have been documented in the reviewed literature. MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, and while α-ketoesters are common components in such reactions, no examples involving this specific thiophene derivative were found. rug.nl

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are fundamental in constructing polycyclic systems. There are currently no published studies detailing the use of this compound in specific annulation strategies to build more complex fused heterocyclic frameworks.

Synthesis of Fused Thiophene Derivatives

While 3-bromothiophene (B43185) is a common precursor for various fused thiophene systems, such as thieno[3,2-b]thiophenes, research explicitly starting from this compound to achieve these structures has not been reported. ossila.com The presence of the glyoxylate (B1226380) group at the C-2 position presents a different reactive profile that has not been explored for this purpose in the available literature.

Precursor for Advanced Building Blocks

The functional groups within this compound make it a plausible, yet unconfirmed, precursor for other valuable synthetic intermediates.

Functionalized α-Amino Esters

The conversion of α-ketoesters to α-amino esters is a standard transformation in organic synthesis, often achieved through reductive amination. However, no studies specifically reporting the synthesis of α-amino esters derived from this compound could be identified.

Chiral Secondary Alcohols

The asymmetric reduction of α-ketoesters is a powerful method for producing chiral α-hydroxy esters, a class of chiral secondary alcohols. Biocatalytic methods, in particular, have shown high efficiency and enantioselectivity for reducing various ketoesters. nih.govnih.gov Despite this, the specific asymmetric reduction of this compound to its corresponding chiral alcohol has not been described in the scientific literature reviewed.

Glycine (B1666218) Derivatives

The synthesis of glycine derivatives from this compound leverages the reactivity of the α-keto ester functionality. While direct literature citing this specific compound for glycine derivative synthesis is not prevalent, the transformation is based on well-established synthetic methodologies for converting α-keto esters into α-amino acids and their derivatives.

One of the most common methods for this conversion is reductive amination . This process involves the reaction of the ketone group in the glyoxylate moiety with an amine to form an intermediate imine or enamine, which is then reduced in situ to yield the corresponding α-amino ester. A variety of primary and secondary amines can be used in this reaction, allowing for the introduction of diverse substituents on the nitrogen atom of the resulting glycine derivative. The choice of reducing agent is critical and can range from common hydrides like sodium borohydride (B1222165) (NaBH₄) to more specialized reagents that can influence the stereoselectivity of the reaction.

Another powerful approach for the synthesis of complex amino acid derivatives from α-keto esters is the Petasis reaction , also known as the borono-Mannich reaction. This is a three-component reaction involving the α-keto ester, an amine, and a boronic acid. This method is particularly advantageous as it allows for the one-pot synthesis of α-amino acids with a wide range of side chains, dictated by the choice of the boronic acid.

These transformations are summarized in the table below, illustrating the general reaction pathways for the conversion of an α-keto ester like this compound into glycine derivatives.

| Reaction Type | Reactants | General Product |

| Reductive Amination | 1. Ethyl 3-bromothiophene-2-glyoxylate2. Amine (R-NH₂) | Ethyl 2-((alkylamino)methyl)-3-bromothiophene-2-carboxylate |

| Petasis Reaction | 1. Ethyl 3-bromothiophene-2-glyoxylate2. Amine (R¹-NH₂)3. Boronic Acid (R²-B(OH)₂) | Ethyl 2-(alkyl(aryl)amino)-2-(substituted)-3-bromothiophene-2-acetate |

The resulting thiophene-containing glycine derivatives are of interest as they can be used as building blocks in peptide synthesis to introduce unnatural amino acids, potentially leading to peptides with novel biological activities. For instance, tetrapeptide-based alpha-ketoamides have been investigated as inhibitors of the HCV NS3 protease. nih.gov

Role in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to construct a specific, often complex, molecule with a predefined function. This compound serves as a key starting material for building more elaborate molecular architectures, particularly those centered around a thiophene core.

The bromine atom on the thiophene ring of this compound is a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. Halogenated thiophenes are well-known precursors in metal-catalyzed reactions, which are fundamental to modern organic synthesis. tandfonline.com

Cross-Coupling Reactions:

The bromo-substituent at the 3-position of the thiophene ring is amenable to several types of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for introducing aryl or vinyl substituents.

Stille Coupling: Coupling with an organostannane reagent, which is also effective for creating carbon-carbon bonds.

Heck Coupling: Reaction with an alkene to form a substituted alkene at the 3-position of the thiophene ring.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond, leading to 3-aminothiophene derivatives.

The table below summarizes some of the key cross-coupling reactions that can be employed to functionalize this compound.

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd catalyst, Base | 3-Arylthiophene derivative |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 3-Alkyl/Aryl/Vinylthiophene derivative |

| Heck | Alkene | Pd catalyst, Base | 3-Vinylthiophene derivative |

| Buchwald-Hartwig | R-NH₂ | Pd catalyst, Base | 3-Aminothiophene derivative |

Synthesis of Fused Ring Systems:

Beyond simple substitution, this compound can be a precursor for the synthesis of more complex, fused heterocyclic systems. For example, 3-halothiophene-2-carboxylates are key starting materials in the Fiesselmann thiophene synthesis, which can be used to construct thieno[3,2-b]thiophene (B52689) scaffolds. organic-chemistry.org In a typical sequence, the 3-bromothiophene derivative would react with a reagent like methyl thioglycolate in the presence of a base. This reaction proceeds through a nucleophilic substitution of the bromine, followed by an intramolecular cyclization and condensation to form the fused thieno[3,2-b]thiophene ring system. organic-chemistry.orgchemscene.com These fused systems are of significant interest in the field of organic electronics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The versatility of this compound in these transformations makes it a valuable building block for the target-oriented synthesis of a diverse range of substituted and fused thiophene derivatives with potential applications in materials science and medicinal chemistry.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT would be the primary tool to investigate the chemical behavior of Ethyl 3-bromothiophene-2-glyoxylate. mdpi.comduke.edu Such calculations provide insights into the electronic structure and energetics of molecules and reaction pathways. mdpi.comsemanticscholar.org

Reaction Mechanism Elucidation

To elucidate reaction mechanisms, such as its participation in Fiesselmann-type syntheses to form thieno[3,2-b]thiophenes, DFT calculations would be employed. nih.govnih.gov This would involve mapping the potential energy surface for the reaction, identifying all intermediates and transition states that connect the reactants to the products. For related thiophene (B33073) syntheses, mechanisms involving base-catalyzed conjugate additions and subsequent intramolecular condensation (like Dieckmann condensation) have been proposed. researchgate.net A computational study would be required to confirm the step-by-step pathway, calculating the free energy changes at each step to determine the feasibility of the proposed mechanism.

Transition State Analysis

Identifying and characterizing transition state (TS) structures is crucial for understanding reaction kinetics. arxiv.org For any proposed reaction of this compound, DFT calculations would be used to locate the geometry of the transition states. Vibrational frequency analysis is then performed to confirm the nature of these structures; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state would determine the theoretical rate of the reaction.

Regioselectivity and Stereoselectivity Predictions

Many reactions involving substituted thiophenes can yield multiple isomers. DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of such transformations. By comparing the activation energies of the transition states leading to different regioisomeric or stereoisomeric products, one can predict the major product of the reaction. For example, in a cyclization reaction, DFT could predict whether the reaction favors one cyclization site over another, based on the calculated energy barriers. While general principles of selectivity in organic reactions are well-established, specific predictions for this compound would necessitate dedicated computational modeling.

Quantum Chemical Studies

Beyond reaction mechanisms, quantum chemical studies provide a deeper understanding of the intrinsic properties of a molecule.

Electronic Structure Analysis

Analysis of the electronic structure of this compound would reveal key information about its reactivity. youtube.comyoutube.com This involves calculating and visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trdoaj.org The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). An analysis of the electrostatic potential (ESP) mapped onto the electron density surface would identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Intermolecular Interaction Studies

Understanding how molecules of this compound interact with each other and with other molecules (e.g., solvents or reactants) is important for predicting its physical properties and behavior in solution. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or analysis of the non-covalent interaction (NCI) index can be used. mdpi.com These studies would quantify the nature and strength of intermolecular forces, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-stacking interactions between the thiophene rings. Such analyses have been performed for other thiophene derivatives to explain their solid-state packing and material properties. mdpi.comamanote.com

In Silico Modeling for Reaction Design

In the realm of modern synthetic chemistry, in silico modeling has emerged as a powerful tool for predicting reaction outcomes, elucidating complex mechanisms, and designing novel synthetic routes. For a molecule such as this compound, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into its reactivity and potential transformations. By modeling the electronic structure and energetic pathways of reactions, chemists can optimize conditions, select appropriate catalysts, and predict the feasibility of new reactions before undertaking extensive experimental work.

Theoretical studies on related thiophene derivatives have demonstrated the utility of DFT calculations in understanding their structural and electronic properties. researchgate.netnih.govnih.govrsc.orgnih.govresearchgate.net For instance, investigations into various thiophene compounds have successfully used DFT to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and other reactivity descriptors. nih.govnih.gov These parameters are crucial for predicting how this compound would behave in different chemical environments.

One of the primary applications of in silico modeling for this compound would be in the design of palladium-catalyzed cross-coupling reactions, a common method for functionalizing aryl halides. core.ac.ukrsc.orgnih.gov Theoretical models can be employed to study the mechanism of reactions like Suzuki or Stille coupling at the C3-position of the thiophene ring. Such models would typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the activation energies and reaction enthalpies for each step with different ligands and reaction conditions, an optimal catalytic system can be predicted.

The following table illustrates a hypothetical DFT study on the oxidative addition step of a Suzuki coupling reaction of this compound with a palladium catalyst, showcasing how different phosphine (B1218219) ligands could influence the reaction energetics.

| Ligand | Calculated Activation Energy (kcal/mol) | Transition State Geometry (Optimized Bond Lengths) |

|---|---|---|

| PPh₃ | 15.2 | Pd-C: 2.15 Å, Pd-Br: 2.50 Å |

| P(o-tolyl)₃ | 13.8 | Pd-C: 2.12 Å, Pd-Br: 2.48 Å |

| XPhos | 11.5 | Pd-C: 2.08 Å, Pd-Br: 2.45 Å |

Furthermore, in silico modeling can provide mechanistic clarity on nucleophilic additions to the glyoxylate (B1226380) moiety. The reaction of this compound with Grignard reagents, for example, can be modeled to understand the stepwise addition process. masterorganicchemistry.com Computational studies on the reactions of Grignard reagents with esters have shown that a ketone intermediate is formed, which then reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates, and thus predicting the product distribution under various conditions. mit.eduresearchgate.net A quantum chemical investigation has also been performed on thiophene Grignard reagents themselves, highlighting the complexity of their solution-state structures. nih.gov

The table below presents a hypothetical energetic profile for the reaction of this compound with methylmagnesium chloride, as would be determined by DFT calculations.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | This compound + MeMgCl | 0.0 |

| First Addition | Transition State 1 | +10.5 |

| Intermediate | Hemiacetal Intermediate | -18.2 |

| Elimination | Transition State 2 (for ketone formation) | -5.6 |

| Intermediate | Ketone Intermediate + EtOMgCl | -25.0 |

| Second Addition | Transition State 3 | -15.3 |

| Final Product | Tertiary Alkoxide Product | -40.8 |

In addition to these reaction types, computational models can be used to explore cycloaddition reactions involving the thiophene ring or the carbonyl group. chemrxiv.orgmdpi.com By understanding the electronic structure and orbital interactions, researchers can predict the regioselectivity and stereoselectivity of such transformations.

Future Research Directions for Ethyl 3 Bromothiophene 2 Glyoxylate

Development of Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. The glyoxylate (B1226380) functional group in ethyl 3-bromothiophene-2-glyoxylate presents an ideal handle for enantioselective transformations. Future research should focus on the development of catalytic asymmetric reactions to control the stereochemistry at the α-carbon of the glyoxylate.

Key areas for exploration include:

Asymmetric Hydrogenation: The use of chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the ketone in the glyoxylate moiety to produce chiral α-hydroxy esters.

Enantioselective Addition of Nucleophiles: The development of chiral Lewis acids or organocatalysts to promote the enantioselective addition of various nucleophiles (e.g., organometallic reagents, cyanide) to the ketone would provide access to a diverse range of chiral α-substituted thiophene (B33073) derivatives.

Chiral Auxiliary-Mediated Reactions: While less atom-economical, the use of chiral auxiliaries attached to the glyoxylate could be explored to direct diastereoselective transformations, followed by removal of the auxiliary to yield the enantiomerically enriched product.

Successful development of these enantioselective methods will be crucial for synthesizing chiral building blocks for pharmaceuticals and other biologically active molecules.

Exploration of Novel Catalytic Systems

Beyond traditional catalysis, the unique electronic properties of the thiophene ring and the reactivity of the carbon-bromine bond open avenues for the application of novel catalytic systems.

Photocatalysis: The use of visible-light photoredox catalysis could enable novel transformations that are difficult to achieve with conventional methods. For instance, the C-Br bond could be targeted for radical-mediated cross-coupling reactions or atom transfer radical addition (ATRA) reactions.

Electrocatalysis: Electrochemical methods offer a green and often highly selective alternative to chemical redox agents. The glyoxylate moiety could be electrochemically reduced, or the C-Br bond could be activated for cross-coupling reactions under mild conditions.

Dual Catalysis: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis or organocatalysis, could unlock new reaction pathways. For example, a dual catalytic system could be designed to achieve a one-pot enantioselective arylation at the 3-position of the thiophene ring.

These novel catalytic approaches have the potential to provide more efficient, selective, and sustainable methods for the functionalization of this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.govmdpi.com The integration of reactions involving this compound into flow systems is a promising area for future research.

Key aspects to investigate include:

Reaction Optimization in Flow: Translating key transformations, such as cross-coupling reactions or heterocycle formations, from batch to continuous flow. This would involve optimizing parameters like residence time, temperature, and reagent stoichiometry in microreactors or packed-bed reactors. bohrium.comnih.gov

Multi-step Flow Synthesis: Designing and implementing multi-step flow sequences where this compound is converted into more complex target molecules without the need for isolating intermediates. uc.ptulusofona.pt This approach can significantly reduce synthesis time and waste.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., IR, NMR, MS) and automated purification systems into the flow setup to enable real-time reaction monitoring and continuous production of the final product. Microfluidic reactors, with their small dimensions and large surface-to-volume ratios, are particularly well-suited for this purpose. rsc.orgresearchgate.netnih.gov

The development of robust flow chemistry protocols for this compound will be instrumental in making its derivatives more accessible for industrial applications.

Design of Bioactive Scaffolds

The thiophene ring is a well-established privileged scaffold in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound is an excellent starting material for the synthesis of novel bioactive scaffolds.

Future research in this area should focus on:

Synthesis of Fused Heterocycles: Utilizing the dual functionality of the molecule to construct fused heterocyclic systems, such as thieno[3,2-b]pyrroles, thieno[3,2-b]thiophenes, and other related structures. nih.govresearchgate.netmdpi.commdpi.com These fused systems often possess unique pharmacological properties.

Combinatorial Library Synthesis: Employing high-throughput synthesis techniques to generate libraries of derivatives by systematically varying the substituents at the 3-position (via cross-coupling) and the glyoxylate moiety (via condensation or addition reactions). These libraries can then be screened for biological activity against various targets.

Structure-Activity Relationship (SAR) Studies: Once lead compounds are identified, detailed SAR studies can be conducted to optimize their potency, selectivity, and pharmacokinetic properties.

The design and synthesis of novel bioactive scaffolds derived from this compound hold significant potential for the discovery of new therapeutic agents.

Advanced Spectroscopic Characterization (beyond basic identification)

While standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) are essential for routine characterization, advanced methods can provide deeper insights into the structure, dynamics, and electronic properties of this compound and its derivatives.

Areas for future investigation include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals, especially in complex derivatives, and to elucidate through-bond and through-space correlations.

Solid-State NMR: For crystalline derivatives, solid-state NMR can provide information about the molecular packing and intermolecular interactions in the solid state, which can be crucial for understanding the properties of materials.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of molecules. Obtaining crystal structures of key derivatives can provide invaluable information for understanding reaction mechanisms and structure-property relationships.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict spectroscopic properties, analyze electronic structures, and rationalize observed reactivity.

A comprehensive spectroscopic and computational characterization will provide a more complete understanding of the fundamental properties of these important molecules.

Machine Learning Applications in Reaction Prediction and Optimization

The field of chemistry is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). rjptonline.org These tools can be leveraged to accelerate the discovery and optimization of reactions involving this compound.

Future research directions in this domain include:

Reaction Outcome Prediction: Training ML models on existing reaction data to predict the outcome of new reactions involving this compound. nih.govmit.eduarxiv.org This can help chemists to prioritize experiments and avoid unproductive reaction pathways.

Reaction Condition Optimization: Using ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature, reaction time) to maximize the yield and selectivity of a desired product. rsc.org This can significantly reduce the experimental effort required for process development.

De Novo Design of Derivatives: Employing generative ML models to design novel derivatives of this compound with desired properties, such as specific biological activities or material characteristics.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromothiophene-2-glyoxylate, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via bromination of thiophene derivatives using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃ or AlCl₃). Post-synthesis, purification involves column chromatography or recrystallization. Purity validation employs:

- HPLC (retention time comparison with standards) .

- NMR (integration ratios for protons, absence of extraneous peaks) .

- Mass Spectrometry (molecular ion peak matching theoretical m/z) .

Example Table :

| Catalyst | Reaction Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| FeCl₃ | 80 | 72 | 98.5% |

| AlCl₃ | 70 | 68 | 97.8% |

Q. What are the critical storage conditions to maintain the stability of this compound?

Q. How does this compound function as a building block in heterocyclic chemistry?

- Methodological Answer : The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the glyoxylate ester serves as an electrophilic site for nucleophilic substitutions. It is used to synthesize thiophene-fused heterocycles for optoelectronic or pharmaceutical applications. Reaction design should consider steric hindrance from the ethyl ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like debromination or ester hydrolysis?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for milder conditions .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce debromination .

Data Analysis : Compare GC-MS profiles of reactions under varying conditions to quantify side products.

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to evaluate activation energies for bromine displacement .

- Molecular Docking : Predict steric clashes in catalytic systems (e.g., Pd(PPh₃)₄) .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and polarity impacts .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization using standardized protocols (e.g., ASTM guidelines) .

- Multi-Technique Validation : Combine DSC (melting point), IR (functional groups), and X-ray crystallography (definitive structure) .

- Statistical Analysis : Apply t-tests to compare literature data with new results, considering measurement uncertainties .

Data Contradiction & Analysis

Q. Why do different studies report varying yields for this compound synthesis?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst Purity : Impurities in FeCl₃ reduce catalytic efficiency .

- Reaction Monitoring : Incomplete bromination due to premature termination (use TLC or in-situ IR to track progress) .

Resolution Strategy : - Publish detailed procedural logs (molar ratios, mixing rates) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.